2-[(3-Chlorophenyl)carbamoyl]benzoic acid
Description
Significance of Benzoic Acid Derivatives in Synthetic Chemistry and Biological Inquiry
Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are foundational components in the landscape of synthetic chemistry and biological research. mdpi.comnih.gov Naturally occurring in many plants, benzoic acid serves as a key intermediate in the biosynthesis of numerous secondary metabolites. mdpi.com In the industrial realm, it is a crucial precursor for the synthesis of a wide array of organic compounds. nih.gov The versatility of the benzoic acid scaffold allows for a multitude of chemical modifications, leading to a vast library of derivatives with diverse applications.
In medicinal chemistry, benzoic acid derivatives are integral to the development of new therapeutic agents. nih.gov They are investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.gov For instance, certain derivatives have been studied as potential inhibitors of enzymes implicated in diseases like diabetes. nih.gov The ability to readily modify the substitution pattern on the benzene (B151609) ring allows chemists to fine-tune the pharmacological properties of these molecules, making the benzoic acid scaffold a privileged structure in drug discovery.
Evolution of Carbamoyl (B1232498) Linkages in Organic Synthesis and Functional Molecules
The carbamoyl group, characterized by a carbonyl group bonded to a nitrogen atom, is a critical functional group in organic chemistry and plays a significant role in the structure and function of many biologically active molecules. chemrxiv.org In organic synthesis, the carbamoyl linkage is recognized for its chemical and proteolytic stability, making it an effective surrogate for the more labile peptide bond in the design of peptidomimetics. nih.govnih.gov This stability, coupled with an increased ability to permeate cell membranes, has made carbamate-containing molecules valuable in modern drug discovery. nih.gov
The incorporation of a carbamoyl moiety can significantly influence a molecule's biological activity and pharmacokinetic profile. nih.govnih.gov By strategically introducing or modifying a carbamoyl linkage, chemists can modulate properties such as solubility, metabolic stability, and binding interactions with biological targets. nih.gov This has led to the development of numerous drugs and prodrugs where the carbamoyl group is a key structural or functional element. nih.gov
Overview of Research Trajectories for Arylcarbamoyl Benzoic Acids
The convergence of the benzoic acid scaffold and the carbamoyl linkage gives rise to the class of arylcarbamoyl benzoic acids, which have garnered considerable interest in various research domains. These compounds, which include N-aryl phthalamic acids, are structurally related to phthalimides and have been explored for a range of applications.
Research into arylcarbamoyl benzoic acids and their cyclic counterparts, N-aryl phthalimides, has revealed a spectrum of biological activities. For example, some N-phenyl phthalimide (B116566) derivatives have been investigated as potent protoporphyrinogen (B1215707) oxidase inhibitors for potential use as herbicides. nih.gov Furthermore, certain phthalimide analogs have demonstrated anti-inflammatory properties by suppressing the production of nitric oxide in cellular models. nih.gov The exploration of these molecules extends to their potential as anticancer agents, with studies focusing on their ability to induce apoptosis in cancer cell lines. The ongoing research in this area aims to further elucidate the structure-activity relationships of arylcarbamoyl benzoic acids and to develop novel compounds with enhanced efficacy and selectivity for various therapeutic and agrochemical applications.
Structure
3D Structure
Properties
IUPAC Name |
2-[(3-chlorophenyl)carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3/c15-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)14(18)19/h1-8H,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSZPZGQMKGAKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10278298 | |
| Record name | 2-[(3-Chlorophenyl)carbamoyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10278298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5406-21-3 | |
| Record name | 5406-21-3 | |
| Source | DTP/NCI | |
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| Record name | 5406-21-3 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6963 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(3-Chlorophenyl)carbamoyl]benzoic acid | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-CHLOROPHENYL)PHTHALAMIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
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Physicochemical and Synthetic Profile of 2 3 Chlorophenyl Carbamoyl Benzoic Acid
Elucidation of Chemical and Physical Properties
2-[(3-Chlorophenyl)carbamoyl]benzoic acid, also known by its synonym N-(3-chlorophenyl)phthalamic acid, is a white to off-white solid. Its chemical structure consists of a benzoic acid moiety where the carboxyl group at position 2 is linked to a 3-chlorophenyl group via a carbamoyl (B1232498) bridge.
| Property | Value |
| Molecular Formula | C₁₄H₁₀ClNO₃ |
| Molecular Weight | 275.69 g/mol |
| Appearance | White to off-white solid |
| Synonyms | N-(3-chlorophenyl)phthalamic acid |
Synthesis and Derivatization Pathways
The primary synthetic route to this compound involves the reaction of phthalic anhydride (B1165640) with 3-chloroaniline (B41212). This reaction is a nucleophilic acyl substitution where the amino group of the 3-chloroaniline attacks one of the carbonyl carbons of the phthalic anhydride. The anhydride ring opens to form the corresponding phthalamic acid. This reaction is typically carried out in a suitable solvent at a controlled temperature.
Further heating of N-(3-chlorophenyl)phthalamic acid can lead to intramolecular cyclization through the elimination of a water molecule, resulting in the formation of N-(3-chlorophenyl)phthalimide. The synthesis of related N-aryl phthalimides is often achieved by the condensation of phthalic anhydride with anilines in glacial acetic acid at elevated temperatures. nih.gov Computational studies have suggested that the cyclization of phthalanilic acid to N-phenylphthalimide in the presence of acetic acid proceeds through a two-step mechanism involving a tetrahedral intermediate, with the dehydration step being rate-determining. mdpi.com
Derivatization Strategies and Analogue Development
Structural Modifications of the Benzoic Acid Moiety
The benzoic acid half of the molecule offers several avenues for derivatization, including modifications of the carboxylic acid group and substitution on its adjacent phenyl ring.
Esterification and Etherification of the Carboxylic Acid Group
The carboxylic acid functional group is a primary target for modification through esterification and etherification. Esterification, the conversion of the carboxylic acid to an ester, is a common strategy to modify a compound's polarity and pharmacokinetic profile. Standard methods like Steglich esterification, which uses coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), are applicable. jocpr.com This method is effective for forming ester bonds between carboxylic acids and alcohols. jocpr.com Another powerful technique is the Mitsunobu reaction, which allows for the esterification of benzoic acids with phenols under mild conditions, yielding phenyl esters in good to excellent yields. researchgate.net
Etherification of the carboxylic acid is less direct but can be achieved through multi-step synthetic routes, potentially involving reduction of the acid to an alcohol followed by ether synthesis. Modifications like the creation of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, an ester derivative of salicylic (B10762653) acid, demonstrate how the core structure can be elaborated to incorporate new functionalities. nih.gov
Substituent Introduction on the Benzoic Acid Phenyl Ring
Introducing substituents onto the phenyl ring of the benzoic acid moiety can significantly influence the molecule's electronic properties and conformation. The synthesis of such analogues can be achieved through methods like the Ullmann reaction, a copper-catalyzed amination, using appropriately substituted starting materials. For example, 2-chloro-3-methyl-benzoic acid can be reacted with anilines to produce N-phenylanthranilic acid derivatives with substituents on the benzoic acid ring. uky.edu
The nature and position of the substituent are critical. A comparative study of two N-acylhydrazones, differing by a methyl (electron-donating) versus a nitro (electron-withdrawing) group on the salicylaldehyde-derived ring, showed significant impacts on the compounds' chemical, structural, and spectroscopic properties. beilstein-journals.org The electron-withdrawing nitro group, for instance, increased the strength of an intramolecular hydrogen bond and significantly affected the phenolic pKa. beilstein-journals.org In the context of 2-[(3-chlorophenyl)carbamoyl]benzoic acid, adding substituents to the benzoic acid ring could similarly modulate the acidity of the carboxylic acid and the geometry of the amide linkage, thereby influencing its biological interactions. nih.gov
Substituent Variation on the Chlorophenyl Ring
The 3-chlorophenyl ring is another key area for derivatization, offering opportunities to study the effects of halogen position and type on the compound's activity.
Positional Isomerism Studies (Ortho, Meta, Para-chlorophenyl)
The position of the chlorine atom on the phenyl ring (ortho, meta, or para) has a profound impact on the electronic distribution and steric profile of the molecule. The parent compound is the meta-isomer. The synthesis of the ortho-isomer, 2-[(2-chlorophenyl) carbamoyl] benzoic acid, has been achieved by reacting phthalic anhydride (B1165640) with 2-chloroaniline. researchgate.net
Studies on related heterocyclic systems provide insight into the importance of this isomerism. In a series of 2,3-benzodiazepine analogues, which act as AMPA receptor antagonists, a comparison of ortho- versus meta-chlorophenyl derivatives revealed significant differences in biological activity. nih.govnih.gov The research indicated that an electron-withdrawing group at the meta position of the phenyl ring was beneficial for inhibitory activity. nih.gov Similarly, in a series of pyrrolidine-2,5-dione derivatives, both 3-(2-chlorophenyl) and 3-(3-chlorophenyl) analogues were synthesized and evaluated, showing that the chloro-position influenced their anticonvulsant and antinociceptive profiles. mdpi.com These findings underscore the importance of synthesizing and testing all three positional isomers (ortho, meta, and para) of 2-[(chlorophenyl)carbamoyl]benzoic acid to fully elucidate the structure-activity relationship.
Table 1: Comparison of Properties of Related Chlorophenyl Positional Isomers
| Compound Family | Isomer Position | Synthetic Precursor | Observed Effect | Reference |
|---|---|---|---|---|
| 2-(Phenylcarbamoyl)benzoic Acid | Ortho (2-chloro) | Phthalic anhydride, 2-chloroaniline | Successful synthesis and characterization. | researchgate.net |
| 2,3-Benzodiazepines | Ortho vs. Meta | Substituted benzophenones | Meta-substitution with electron-withdrawing group favored antagonist activity. | nih.govnih.gov |
Introduction of Other Halogen Substituents
Replacing the chlorine atom with other halogens (fluorine, bromine, iodine) is a classic medicinal chemistry strategy to probe the role of electronegativity, size, and lipophilicity. The synthesis of analogues with different halogens often follows similar synthetic routes, substituting the corresponding halogenated aniline. For example, the synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid demonstrates the incorporation of multiple different halogens onto a benzoic acid core. googleapis.comgoogle.com
In various classes of biologically active molecules, the nature of the halogen substituent is critical. In a series of TRPV1 antagonists, analogues containing a 3-fluoro-4-methylsulfonamidophenyl group were investigated. nih.gov Structure-activity relationship studies of dopamine (B1211576) transporter (DAT) inhibitors involved the use of bis(4-fluorophenyl)methoxy derivatives, highlighting the utility of fluorine in modulating binding affinity. nih.gov The substitution of chlorine with fluorine can alter hydrogen bonding capabilities and metabolic stability, while larger halogens like bromine and iodine can introduce different steric and electronic effects. Therefore, the development of a full halogen series of 2-[(3-halophenyl)carbamoyl]benzoic acid analogues is a logical step in mapping the chemical space and optimizing molecular properties.
Alkyl and Alkoxy Substitutions for Structure-Activity Profiling
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for identifying the key molecular features responsible for a compound's biological effects. For N-arylanthranilic acids and related benzoic acid derivatives, the introduction of alkyl and alkoxy substituents onto the aromatic rings is a common tactic for systematically profiling activity. nih.gov These substitutions can influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn affect target binding and pharmacokinetic characteristics.
The placement of small alkyl groups, such as methyl groups, on the aryl ring can enhance biological activity. pharmacy180.com For instance, in anilide-type local anesthetics, methyl groups at the 2- and 6-positions of the phenyl ring enhance activity and provide steric hindrance that slows metabolic hydrolysis of the amide bond. pharmacy180.com In the broader class of N-arylanthranilic acids, a large series of compounds has been prepared where substitutions play a critical role in their anti-inflammatory activity. nih.gov
Alkoxy groups are also significant modulators of activity. mdpi.compharmacy180.com As electron-donating substituents, alkoxy groups like methoxy (B1213986) can increase the electron density of an aromatic ring through resonance and inductive effects. pharmacy180.com When placed at the ortho or para positions of a benzoic acid derivative, these groups can enhance potency. pharmacy180.comyoutube.com Hydroxyl and alkoxy substituents are prevalent in many natural and synthetic heterocyclic compounds, where they are often responsible for diverse bioactivities, including antibacterial and anticancer effects. mdpi.com However, the position of the alkoxy group is critical; for example, substitution at the meta-position may decrease activity in some contexts. pharmacy180.com The influence of these substituents is not limited to pharmacodynamics; they also affect synthetic accessibility. Alkoxy groups can act as directing groups in C-H activation reactions, influencing the regioselectivity of catalytic processes used to build more complex heterocyclic structures. mdpi.comresearchgate.net
The systematic variation of these substituents allows for the development of a comprehensive SAR profile, guiding the design of analogues with improved potency and selectivity.
Table 1: General Principles of Alkyl and Alkoxy SAR on Related Scaffolds
| Substitution Type | Position | General Effect on Activity | Rationale |
| Small Alkyl (e.g., -CH₃) | Ortho (2,6-positions) on anilide ring | Potentially enhances activity and metabolic stability | Provides steric hindrance to amide hydrolysis. pharmacy180.com |
| Alkoxy (e.g., -OCH₃) | Ortho, Para on aryl ring | Potentially enhances activity | Acts as an electron-donating group, increasing electron density. pharmacy180.comyoutube.com |
| Alkoxy (e.g., -OCH₃) | Meta on aryl ring | Potentially decreases activity | Positional effects are critical for receptor binding and electronic influence. pharmacy180.com |
Heterocyclic and Fused Ring Analogues Incorporating the Carbamoyl (B1232498) Benzoic Acid Scaffold
The benzopyran (chromene) scaffold is a privileged structure in medicinal chemistry, appearing in many natural products and synthetic compounds with a wide array of biological activities. researchgate.net Specifically, the coumarin (B35378) (2H-benzopyran-2-one) nucleus has been used as a building block for novel therapeutic agents. libretexts.org Synthetic routes have been developed to produce coumarin analogues that incorporate other heterocyclic moieties, such as azetidin-2-ones and thiazolidin-4-ones, attached to a 4-phenyl-2H-benzopyran-2-one core. libretexts.org These syntheses often start from precursors like 2-oxo-4-phenyl-2H-benzo[b]pyran-7-yl-oxyacetic acid hydrazides. libretexts.org The fusion or linkage of a benzopyran system to a benzoic acid derivative represents a viable path toward new analogues. The synthesis of various benzopyran derivatives can be achieved through one-pot reactions involving components like substituted resorcinol, malononitrile, and various aldehydes, demonstrating the accessibility of this scaffold. researchgate.net
The 1,3,4-thiadiazole (B1197879) ring is another versatile heterocyclic scaffold known to be a component of molecules with diverse biological activities. youtube.com This five-membered aromatic ring, containing two nitrogen atoms and a sulfur atom, can be incorporated into larger molecules to modulate their pharmacological profiles. youtube.com Synthetic strategies exist for creating complex molecules that feature a thiadiazole ring, such as the condensation of 4-amino-5-(1H-indol-2-yl)-3H-1,2,4-triazole-3-thione with aromatic carboxylic acid derivatives to yield indolyl-triazolo-thiadiazole systems. mdpi.com In other work, thiadiazolyl-benzenesulfonamide derivatives have been synthesized as potent enzyme inhibitors, showcasing the utility of combining the thiadiazole ring with other pharmacophoric elements like an amide linker. iomcworld.com
The quinoline (B57606) ring system is a prominent N-heterocycle found in numerous compounds with a broad spectrum of biological activities. researchgate.net The development of quinoline-based analogues of carbamoyl benzoic acid can be achieved through various synthetic strategies. One approach involves the construction of benzoic (2-substituted-quinoline-3-carbonyl) carbamic anhydride derivatives. researchgate.net Another powerful method is the Suzuki cross-coupling reaction, which can be used to link a benzoic acid moiety to a quinoline core. For example, 2-cyclopentyl-4-(6-(4-(methylsulfonyl)phenyl)quinolin-4-yl)benzoic acid was synthesized using a two-step scheme starting from 6-Bromo-4-chloroquinoline. nih.gov This strategy allows for the rapid generation of diverse analogues by varying the coupling partners. nih.gov The synthesis of benzo[f]quinoline (B1222042) derivatives has also been extensively studied, utilizing methods like the Skraup reaction and photochemical cyclohydrogenation.
Pyridazine-based compounds have also been explored for therapeutic applications. A series of novel 3-[(6-Arylamino)pyridazinylamino]benzoic acids were designed and synthesized as potential anticancer agents. mdpi.compharmacy180.com The synthesis involved the reaction of an appropriate 6-chloro-3-substituted-aminopyradizine with an aminobenzoic acid in isopropanol (B130326) under reflux. mdpi.com This work led to the identification of compounds with significant cytotoxic activity against cancer cell lines. mdpi.compharmacy180.com For instance, certain analogues featuring a 4-chlorophenylamino moiety demonstrated higher potency than the reference compound, vatalanib. mdpi.compharmacy180.com This highlights the potential of incorporating the pyridazinylamino group as a strategy for developing analogues of carbamoyl benzoic acids.
Table 2: Examples of Synthesized Quinoline and Pyridazinylamino Benzoic Acid Analogues
| Compound Class | Example Compound Name | Synthetic Precursors | Potential Activity | Reference |
| Quinoline Benzoic Acid | 2-cyclopentyl-4-(6-(4-(methylsulfonyl)phenyl)quinolin-4-yl)benzoic acid | 6-Bromo-4-chloroquinoline, boronic acid/ester | CaMKK2 inhibition | nih.gov |
| Pyridazinylamino Benzoic Acid | 3-{[6-(4-Chloro-phenylamino)-pyridazin-3-yl]amino}-benzoic acid | 6-Chloro-3-(4-chloro-phenylamino)-pyridazine, 3-Aminobenzoic acid | Anticancer (Cytotoxic) | mdpi.compharmacy180.com |
Advanced Spectroscopic and Structural Elucidation Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 2-[(3-Chlorophenyl)carbamoyl]benzoic acid, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.
The ¹H and ¹³C NMR spectra are predicted to show distinct signals for each of the non-equivalent protons and carbons in the molecule. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atom, the carboxylic acid group, and the amide linkage.
Proton NMR (¹H NMR): The spectrum would display signals for the aromatic protons on both phenyl rings, as well as highly deshielded signals for the amide (N-H) and carboxylic acid (O-H) protons. The protons on the phthalic acid ring (H3, H4, H5, H6) and the 3-chlorophenyl ring (H2', H4', H5', H6') would appear as complex multiplets due to spin-spin coupling. The protons ortho to the carboxylic acid and carbamoyl (B1232498) groups are expected to be shifted further downfield. The amide and carboxylic acid protons would likely appear as broad singlets, with their chemical shifts being highly dependent on solvent and concentration due to hydrogen bonding.
Carbon-13 NMR (¹³C NMR): The ¹³C NMR spectrum would show 14 distinct signals, corresponding to the 14 carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid and amide groups are the most deshielded, typically appearing in the 165-175 ppm range. oregonstate.edu The carbon atom attached to the chlorine (C3') would be influenced by the halogen's electronegativity and its resonance effects. Aromatic carbons typically resonate between 110 and 140 ppm. For the parent compound, phthalic acid, the carboxyl carbon appears around 169-173 ppm, while the aromatic carbons show signals in the range of 128-134 ppm in DMSO-d₆. chemicalbook.comspectrabase.com
Predicted NMR Chemical Shifts Disclaimer: The following table contains predicted chemical shifts based on analogous compounds and general principles. Actual experimental values may vary.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Justification |
|---|---|---|---|
| COOH | 12.0 - 13.5 (broad s) | 168 - 172 | Highly deshielded due to electronegative oxygens and hydrogen bonding. chemicalbook.com |
| C=O (Amide) | - | 166 - 170 | Electronegative environment of carbonyl group. oregonstate.edu |
| N-H | 9.5 - 10.5 (broad s) | - | Deshielded by adjacent carbonyl and participation in hydrogen bonding. |
| Phthalic Ring (C1-C6) | 7.5 - 8.2 (m) | 125 - 140 | Aromatic region, with ortho carbons to substituents being more deshielded. chemicalpapers.com |
| Chloro-Ph Ring (C1'-C6') | 7.1 - 7.8 (m) | 118 - 142 | Aromatic region, influenced by the electron-withdrawing inductive effect of Cl. |
To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal the connectivity between adjacent protons (³J-coupling). It would be crucial for tracing the proton-proton coupling networks within the phthalic and chlorophenyl rings, helping to differentiate between the otherwise overlapping multiplets.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each protonated carbon in the aromatic rings by linking the assigned proton signals to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is invaluable for identifying quaternary (non-protonated) carbons. For instance, correlations from the N-H proton to the amide carbonyl carbon (C=O) and carbons of the chlorophenyl ring would confirm the amide linkage. Similarly, correlations from the aromatic protons on the phthalic ring to the carboxylic carbon would solidify its assignment.
The chemical shifts of the labile protons (O-H and N-H) are particularly sensitive to hydrogen bonding. In aprotic solvents like DMSO-d₆, these protons are expected to appear at very low fields (downfield), indicating their involvement in hydrogen bonding. The formation of a strong intramolecular hydrogen bond between the carboxylic acid proton and the amide oxygen, or the amide proton and the carboxylate oxygen, is plausible. mdpi.comacs.org This interaction would restrict conformational freedom and lead to a significant downfield shift of the involved proton signal. Comparing spectra in hydrogen-bonding versus non-hydrogen-bonding solvents can provide further evidence of these interactions.
Vibrational Spectroscopy (FT-IR) for Functional Group and Hydrogen Bonding Investigations
FT-IR spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups.
The FT-IR spectrum of this compound would be dominated by absorptions from the carboxylic acid and amide functional groups.
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the range of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer or an intramolecularly hydrogen-bonded system.
N-H Stretch (Amide): A sharp to moderately broad peak around 3400-3300 cm⁻¹ would correspond to the N-H stretching vibration. Its position and broadness provide insight into hydrogen bonding.
C=O Stretch (Carboxylic Acid & Amide): Two distinct carbonyl stretching bands are anticipated. The carboxylic acid C=O stretch typically appears around 1720-1700 cm⁻¹. The amide C=O stretch (Amide I band) is usually found between 1680-1630 cm⁻¹. The exact positions are sensitive to the electronic and steric environment and hydrogen bonding. For phthalic acid, a strong C=O band is observed around 1690 cm⁻¹. chemicalbook.comnih.gov
N-H Bend (Amide): The Amide II band, which arises from a combination of N-H bending and C-N stretching, is expected around 1550-1510 cm⁻¹.
C-O Stretch (Carboxylic Acid): A strong band between 1320-1210 cm⁻¹ is characteristic of the C-O stretching vibration coupled with O-H in-plane bending.
C-Cl Stretch: A moderate to strong absorption in the 800-600 cm⁻¹ region would indicate the C-Cl stretching vibration.
Interactive Data Table: Characteristic FT-IR Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |
| Amide | N-H Stretch | 3300 - 3400 | Moderate, Sharp |
| Carboxylic Acid | C=O Stretch | 1700 - 1720 | Strong |
| Amide | C=O Stretch (Amide I) | 1630 - 1680 | Strong |
| Amide | N-H Bend (Amide II) | 1510 - 1550 | Moderate to Strong |
| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Strong |
FT-IR is highly effective for studying hydrogen bonding. The presence of a strong intramolecular hydrogen bond, for example between the carboxylic OH group and the amide carbonyl oxygen, would be expected in phthalamic acid derivatives. nih.govrsc.org This interaction would cause a significant red-shift (shift to lower frequency) and broadening of the O-H stretching band. It would also lower the frequency of the involved C=O stretching band compared to a non-hydrogen-bonded carbonyl.
Alternatively, intermolecular hydrogen bonds, such as the formation of carboxylic acid dimers or chains of molecules linked by amide N-H···O=C interactions, would also lead to broad O-H and N-H bands and shifts in the carbonyl frequencies. The specific pattern of hydrogen bonding dictates the final crystal packing and solid-state structure of the compound.
Mass Spectrometry (MS) for Molecular Fragmentation and Purity Assessment in Complex Mixtures
Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of this compound. It provides data on the intact molecule and its characteristic fragments upon ionization.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally confirming the elemental composition of a compound by measuring its mass with very high accuracy. For this compound, with the molecular formula C₁₄H₁₀ClNO₃, the theoretical monoisotopic mass can be calculated. uni.lu An experimental HRMS measurement would yield a mass-to-charge ratio (m/z) that closely matches this theoretical value, typically within a few parts per million (ppm), thereby confirming the molecular formula. uni.lu The analysis is often performed on ions formed by protonation ([M+H]⁺) or deprotonation ([M-H]⁻) in the ion source. uni.lu
Table 1: HRMS Data for this compound
| Ion Adduct | Molecular Formula | Theoretical m/z | Predicted Experimental m/z uni.lu |
|---|---|---|---|
| [M]⁺ | [C₁₄H₁₀³⁵ClNO₃]⁺ | 275.03492 | 275.03435 |
| [M+H]⁺ | [C₁₄H₁₁³⁵ClNO₃]⁺ | 276.04218 | 276.04218 |
| [M+Na]⁺ | [C₁₄H₁₀³⁵ClNNaO₃]⁺ | 298.02412 | 298.02412 |
Data is based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O, ¹⁴N). Predicted values are sourced from computational estimations. uni.lu
Fragmentation Pattern Analysis for Structural Confirmation
Tandem mass spectrometry (MS/MS) experiments provide insight into the compound's structure by analyzing the fragmentation patterns of a selected precursor ion. While a specific experimental spectrum for this compound is not publicly detailed, its fragmentation can be predicted based on the known behavior of carboxylic acids and amides. docbrown.infochemguide.co.uklibretexts.org
Upon ionization, the molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺) undergoes collision-induced dissociation, breaking at its weakest bonds. Key fragmentation pathways would include:
Amide Bond Cleavage : The scission of the C-N amide bond is a primary fragmentation pathway, yielding two significant fragment ions. This cleavage can produce a benzoyl-containing cation or a 3-chloroaniline-derived cation.
Carboxyl Group Fragmentation : The carboxylic acid moiety can lose a hydroxyl radical (•OH, loss of 17 Da) or a carboxyl radical (•COOH, loss of 45 Da). libretexts.org
Decarbonylation : Acylium ions formed during fragmentation can subsequently lose a molecule of carbon monoxide (CO, loss of 28 Da). docbrown.info
Table 2: Predicted Major Fragment Ions in Mass Spectrometry
| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 258 | [M-OH]⁺ | Loss of hydroxyl radical from the carboxylic acid group. |
| 149 | [C₇H₅O₂]⁺ | Cleavage of the amide C-N bond. |
| 127 | [C₆H₆ClN]⁺ | Cleavage of the amide C-N bond with hydrogen transfer. |
| 121 | [C₇H₅O₂]⁺ | Loss of CO from the [C₈H₅O₃]⁺ fragment. |
These predictions are based on general fragmentation rules for related chemical structures. docbrown.infochemguide.co.uklibretexts.org
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the conformation of the molecule.
Crystal Packing and Supramolecular Assembly
While a specific crystal structure for this compound is not available in the reviewed literature, analysis of closely related N-phenylphthalamic and N-phenylmaleamic acid structures allows for a robust prediction of its solid-state behavior. researchmap.jpresearchgate.net The crystal packing is expected to be dominated by a network of hydrogen bonds.
Key interactions would likely include:
Carboxylic Acid Dimer : A strong, centrosymmetric dimer motif formed via O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. researchmap.jp
Amide Chain : Intermolecular N-H···O hydrogen bonds linking the amide groups of neighboring molecules, often forming a C(4) chain motif. dcu.ie
Intramolecular Hydrogen Bond : An intramolecular N-H···O hydrogen bond between the amide proton and the carbonyl oxygen of the adjacent carboxylic acid group is highly probable, leading to a more planar and rigid conformation. researchgate.net
These interactions collectively guide the self-assembly of the molecules into a stable, three-dimensional supramolecular architecture. mdpi.com
Table 3: Predicted Hydrogen Bond Interactions
| Donor (D) | Acceptor (A) | Type | Common Motif |
|---|---|---|---|
| O-H (Carboxyl) | O=C (Carboxyl) | Intermolecular | R²₂(8) Dimer |
| N-H (Amide) | O=C (Amide) | Intermolecular | C(4) Chain |
| N-H (Amide) | O=C (Carboxyl) | Intramolecular | S(6) Ring |
Hydrogen bond motifs are described using graph-set notation. Predictions are based on analogous structures. researchmap.jpresearchgate.netdcu.ie
Chromatographic Techniques (HPLC, UPLC, LC-MS) for Purity and Reaction Monitoring in Research Synthesis
Chromatographic methods are essential for assessing the purity of synthesized this compound and for monitoring the progress of the synthesis reaction. ekb.eg High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed techniques. rsc.orgresearchgate.net
These methods separate the target compound from starting materials, by-products, and other impurities based on differential partitioning between a stationary phase (typically a C18-functionalized silica (B1680970) column) and a liquid mobile phase. ekb.egresearchgate.net For a compound with the polarity of this compound, a reversed-phase HPLC or UPLC method is standard. ekb.eg
A typical analysis involves injecting the sample onto the column and eluting it with a gradient of an aqueous buffer (often containing an acid like formic acid to ensure good peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. ekb.egresearchgate.net Purity is determined by integrating the area of the main peak and comparing it to the total area of all detected peaks using a UV detector. For reaction monitoring, LC-MS is particularly powerful as it provides both the retention time and the mass-to-charge ratio of the eluting components, allowing for the simultaneous tracking of reactants disappearing and products appearing. rsc.org
Table 4: Representative HPLC/LC-MS Parameters for Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 100 x 4.6 mm, 3 or 5 µm) | Separation based on hydrophobicity. ekb.egresearchgate.net |
| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Acetate buffer | Aqueous component, controls pH. researchgate.net |
| Mobile Phase B | Acetonitrile or Methanol | Organic component, elutes the compound. ekb.eg |
| Elution Mode | Gradient (e.g., 10% B to 95% B over 15 min) | To effectively separate compounds with different polarities. ekb.eg |
| Flow Rate | 0.5 - 1.0 mL/min (HPLC); 0.3 - 0.6 mL/min (UPLC) | Controls analysis time and separation efficiency. researchgate.net |
| Detector | UV/DAD (e.g., at 254 nm) or Mass Spectrometer (ESI) | Detection and quantification; structural confirmation (MS). rsc.orgresearchgate.net |
| Column Temp. | 25 - 45 °C | Ensures reproducible retention times. researchgate.net |
These parameters represent a general method and would require optimization for this specific compound.
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties, offering insights into geometry, stability, and reactivity. A typical study would employ a functional, such as B3LYP, combined with a basis set (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost.
Optimized Geometry and Energetic Analysis
A primary step in DFT analysis is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule—the structure corresponding to a minimum on the potential energy surface. The result is a set of optimized geometric parameters, including bond lengths, bond angles, and dihedral angles.
Following optimization, an energetic analysis would be performed. This involves calculating key thermodynamic properties, providing insights into the molecule's stability.
Hypothetical Data Table for Energetic Analysis: This table is for illustrative purposes only and does not represent actual data for the compound.
| Parameter | Hypothetical Value |
| Total Energy | e.g., -1350 Hartrees |
| Enthalpy | e.g., -1350.5 Hartrees |
| Gibbs Free Energy | e.g., -1349.8 Hartrees |
| Dipole Moment | e.g., 3.5 Debye |
Electrostatic Potential Surface (MEP) Mapping
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. Color-coding is used to represent different potential values: red typically indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas of intermediate potential.
For 2-[(3-Chlorophenyl)carbamoyl]benzoic acid, one would expect negative potential (red) around the oxygen atoms of the carboxyl and carbonyl groups and potentially the nitrogen atom. Positive potential (blue) would likely be concentrated around the amide and carboxylic acid hydrogens.
Frontier Molecular Orbital (FMO) Analysis and Quantum Chemical Descriptors
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are critical in determining a molecule's chemical reactivity and its behavior in chemical reactions.
HOMO-LUMO Energy Gap and Chemical Reactivity Indices
The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more reactive.
Global Reactivity Descriptors (e.g., Electrophilicity, Hardness)
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These descriptors provide a more nuanced understanding of reactivity than the energy gap alone.
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Chemical Hardness (η): Calculated as (I - A) / 2. It measures the resistance of a molecule to change its electron configuration.
Chemical Softness (S): The reciprocal of hardness (1 / η).
Electronegativity (χ): Calculated as (I + A) / 2. It describes the ability of a molecule to attract electrons.
Electrophilicity Index (ω): Calculated as χ² / (2η). This index quantifies the ability of a molecule to accept electrons.
Hypothetical Data Table for FMO and Reactivity Descriptors: This table is for illustrative purposes only and does not represent actual data for the compound.
| Parameter | Hypothetical Value (eV) |
| EHOMO | e.g., -6.5 eV |
| ELUMO | e.g., -1.8 eV |
| HOMO-LUMO Gap (ΔE) | e.g., 4.7 eV |
| Ionization Potential (I) | e.g., 6.5 eV |
| Electron Affinity (A) | e.g., 1.8 eV |
| Chemical Hardness (η) | e.g., 2.35 |
| Electronegativity (χ) | e.g., 4.15 |
| Electrophilicity Index (ω) | e.g., 3.67 |
Molecular Dynamics Simulations for Conformational Sampling and Stability
While DFT provides insights into a static, minimum-energy structure, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. By simulating the movements of atoms and molecules according to the laws of classical mechanics, MD can explore the different conformations a molecule can adopt in solution or other environments. This is particularly important for flexible molecules like this compound, which has several rotatable bonds. An MD simulation could reveal the preferential orientations of the phenyl rings relative to each other and the stability of intramolecular hydrogen bonds over time.
Molecular Docking for Ligand-Target Interaction Prediction in Non-Clinical Research
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. This information is critical for structure-based drug design.
While specific molecular docking studies focusing exclusively on "this compound" are not extensively detailed in publicly available literature, research on structurally similar compounds provides significant insights into the potential binding affinities of this class of molecules with various biological targets. For instance, studies on quinolone-3-carboxamide derivatives, which share structural motifs with the target compound, have shown promising binding interactions with enzymes like phosphatidylinositol 3-kinase (PI3Kα), a key target in cancer research. The predicted binding energies, often expressed in kcal/mol, indicate the stability of the ligand-protein complex, with more negative values suggesting stronger binding.
Similarly, research on other related carboxylic acid derivatives has demonstrated their potential to interact with a range of enzymes. For example, diphenylquinoxaline-6-carbohydrazide hybrids have been docked against human lysosomal acid-alpha-glucosidase, with binding energies indicating stable interactions. nih.gov The binding energy for the native ligand, acarbose, was reported as -6.143 kcal/mol, providing a benchmark for the synthesized derivatives. nih.gov
The table below summarizes the binding affinity predictions for some compounds structurally related to "this compound" against their respective protein targets.
| Compound Class/Derivative | Protein Target | Predicted Binding Affinity (kcal/mol) |
| N-(3-benzoic acid)-6-chloro-4-hydroxy-2-quinolone-3 carboxamide | PI3Kα | Data not numerically specified, but noted to have favorable interactions |
| Diphenylquinoxaline-6-carbohydrazide derivatives | Human lysosomal acid-alpha-glucosidase | -2.207 to -5.802 |
| 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives | P-glycoprotein (ABCB1) | up to -9.22 |
This table presents data from studies on structurally related compounds to infer the potential binding characteristics of "this compound".
The predictive power of molecular docking extends beyond binding affinity to the identification of key amino acid residues within the protein's binding site that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces, are fundamental to the stability and specificity of the ligand-protein complex.
For example, in the docking studies of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives with PI3Kα, it was observed that the benzoic acid moiety plays a crucial role in mediating interactions, likely through hydrogen bonding or ionic interactions with residues in the binding site. nih.gov Similarly, studies on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as P-glycoprotein inhibitors have revealed significant binding through both hydrophobic and hydrogen bond interactions with key residues of the protein. nih.gov
The key interacting residues for a ligand are critical for understanding its mechanism of action and for designing more potent and selective inhibitors. The table below outlines the types of interactions and key residues identified in studies of related compounds.
| Compound Class | Protein Target | Key Interacting Residues | Type of Interaction |
| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives | PI3Kα | Not explicitly named, but interactions with the binding domain are noted. | Hydrogen bonding, ionic interactions |
| 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives | P-glycoprotein (ABCB1) | Not explicitly named, but interactions are described. | Hydrophobic interactions, Hydrogen bonds |
| Diphenylquinoxaline-6-carbohydrazide hybrids | Human lysosomal acid-alpha-glucosidase | Not explicitly named, but interactions are described. | Not specified |
This table is illustrative of the types of interactions and residue data that can be obtained from molecular docking studies of analogous compounds.
Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA/CoMSIA) Methodologies for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of novel compounds and for optimizing lead structures. CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) are 3D-QSAR techniques that relate the biological activity of molecules to their 3D shape and electrostatic and hydrophobic fields.
QSAR and 3D-QSAR studies have been successfully applied to classes of compounds structurally related to "this compound," such as phthalic acid derivatives and phthalazinones. researchgate.netmdpi.com For instance, a 3D-QSAR model for the comprehensive biodegradability of phthalic acid esters (PAEs) was developed to design environmentally friendly derivatives. mdpi.com This model helps in understanding how modifications to the phthalic acid structure influence its degradation by various bacteria.
In another study on phthalazinone derivatives as inhibitors of poly (ADP-ribose) polymerase (PARP), QSAR analysis revealed that the inhibitory activity was correlated with physicochemical parameters such as electronegativity, hydrophobicity, and the presence of bulkier substituents. researchgate.net Such models provide a quantitative framework for designing more potent inhibitors.
The statistical quality of QSAR and CoMFA/CoMSIA models is assessed using parameters like the cross-validated correlation coefficient (q² or r²cv) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates good predictive ability of the model.
The table below summarizes the findings from QSAR and CoMFA/CoMSIA studies on related compound classes.
| Compound Class | Biological Activity | QSAR/CoMFA/CoMSIA Findings | Statistical Parameters |
| Phthalic Acid Esters (PAEs) | Biodegradability | 3D-QSAR model developed to predict biodegradability by multiple bacterial strains. mdpi.com | Not specified |
| Phthalazinones | PARP Inhibition | Activity correlates with electronegativity, hydrophobicity, and bulkiness of substituents. researchgate.net | Not specified |
| Phthalimidohydroxamic acids | Mitodepressive effect | QSAR models developed using topological indices to predict physicochemical properties and bioactivity. researchgate.net | Not specified |
| 20-(S)-camptothecin analogs | Topoisomerase I inhibition | CoMFA models showed good predictive validity with a cross-validated R² of 0.758 and a non-cross-validated R² of 0.916. nih.gov | q² = 0.758, r² = 0.916 |
This table illustrates the application of QSAR and CoMFA/CoMSIA methodologies to compound classes structurally related to "this compound".
Mechanistic Investigations of Biological Activities Non Clinical Contexts
Enzyme Inhibition Mechanism Studies
Extensive searches of scientific literature and chemical databases did not yield specific studies on the enzyme inhibition mechanisms of 2-[(3-Chlorophenyl)carbamoyl]benzoic acid for the enzymes listed below.
There is a lack of publicly available data regarding the in vitro enzyme assays and specific inhibition kinetics (such as IC₅₀ or Kᵢ values) of this compound against α-amylase, casein kinase 2 (CK2), dipeptidyl peptidase-IV (DPP-IV), or cholinesterases. While research has been conducted on the enzyme inhibitory potential of the broader class of N-arylphthalamic acids, the specific inhibitory activities and kinetic parameters for the 3-chloro substituted derivative remain uncharacterized in the available literature.
No mechanistic studies were found that differentiate between allosteric modulation and active site inhibition for this compound in the context of any specific enzyme. Such investigations are crucial for understanding the precise mode of action of a potential inhibitor, and this information is currently not available for the specified compound.
Antimicrobial Action Pathways
The specific antimicrobial action pathways of this compound have not been extensively detailed in the available scientific literature. While related benzoic acid and anilide compounds have been investigated for their antimicrobial properties, direct evidence for the mechanisms of the target compound is not present.
There are no specific studies demonstrating the inhibition of bacterial biofilm formation or the interruption of quorum sensing pathways by this compound. The potential for this compound to act as an anti-biofilm agent has not been reported.
Specific data on the minimum inhibitory concentration (MIC) or spectrum of activity of this compound against particular Gram-positive bacteria or fungal strains are not available in the reviewed literature. Although derivatives of similar chemical classes have shown antimicrobial effects, the specific activity profile of this compound has not been published. nih.govmdpi.comnih.govresearchgate.net
Research into the mechanisms of action of this compound beyond direct microbicidal effects, such as the modulation of virulence factors, has not been reported. Investigations into its potential to disarm pathogens without necessarily killing them are absent from the current body of scientific literature.
Molecular Interaction Profiling with Biomolecules (e.g., nucleic acids, lipids, carbohydrates)
Binding Studies with Model Biological Membranes
No published studies detailing the interaction or binding of this compound with model biological membranes, such as phospholipid bilayers or liposomes, were found.
Interference with Cellular Processes in Non-Human Models
No research detailing the effects or interference of this compound on cellular processes in any non-human models was identified.
Structure-Mechanism Correlation Analysis for Design Principles
No literature is available that discusses the structure-mechanism correlation or explores design principles based on the molecular structure of this compound.
Advanced Research Applications Non Clinical
Role as Chemical Probes in Biological Systems Research
Chemical probes are small molecules used to study and manipulate biological systems, such as proteins or cellular pathways, with high precision and temporal control. nih.gov They are essential tools for dissecting complex biological processes and identifying novel therapeutic targets. nih.govsmolecule.com The utility of a compound as a chemical probe hinges on its ability to interact with a biological target with high affinity and selectivity. smolecule.com
While 2-[(3-Chlorophenyl)carbamoyl]benzoic acid has not been explicitly developed as a chemical probe, its structural framework is related to classes of compounds known to possess biological activity. For a molecule like this compound to be considered for development as a chemical probe, it would first need to demonstrate specific bioactivity. Researchers could then modify the structure, for example, by incorporating reporter tags like alkynes or azides for "click chemistry," to allow for the visualization and identification of its cellular binding partners. nih.gov Given the established biological activities of related N-substituted phthalimides and phthalamic acids in other fields, this scaffold represents a potential starting point for the design of novel probes to investigate unexplored biological pathways.
Scaffold for Novel Compound Libraries in Chemical Biology and Drug Discovery Research (Pre-clinical)
In modern drug discovery, molecular scaffolds serve as the foundational core for building compound libraries. These libraries, comprising a large number of structurally related analogues, are screened for biological activity to identify promising new therapeutic leads. griffith.edu.au The this compound structure is an ideal scaffold for this purpose due to its synthetic tractability and the presence of multiple sites for chemical modification.
The core structure, an N-arylphthalamic acid, allows for systematic chemical changes at several positions:
The Phenyl Ring: The chlorine atom on the phenyl ring can be moved to other positions (ortho, para) or replaced with other substituents (e.g., methyl, methoxy (B1213986), nitro groups) to explore structure-activity relationships (SAR).
The Benzoic Acid Moiety: The carboxylic acid group can be esterified or converted to various amides.
The Amide Linker: The N-H group can be alkylated.
Research on related phthalimide (B116566) derivatives (the cyclized form of phthalamic acids) has demonstrated the value of this scaffold. Libraries of N-substituted phthalimides have been synthesized and evaluated for a range of biological activities, including anti-inflammatory and antimicrobial properties. uobaghdad.edu.iqsphinxsai.comnih.gov For instance, a study on new N-substituted phthalimide derivatives revealed that some compounds exhibited moderate antifungal activity. uobaghdad.edu.iqrdd.edu.iq Another study identified a phthalimide analog with potent anti-inflammatory activity by inhibiting nitric oxide (NO) production. nih.gov These examples underscore the potential of the core structure of this compound as a privileged scaffold for generating diverse chemical libraries aimed at discovering new bioactive agents.
| Scaffold/Compound Class | Targeted Biological Activity | Key Findings | Reference |
|---|---|---|---|
| N-Substituted Phthalimide Schiff Bases | Antimicrobial Activity | One derivative showed high antifungal activity against Candida tropicalis. | uobaghdad.edu.iqrdd.edu.iq |
| N-Phthalimide Amino Acid Derivatives | Antimicrobial Activity | Screened against various microorganisms including Streptococcus Epidermidis and Escherichia Coli. | sphinxsai.com |
| Novel Phthalimide Analogs | Anti-inflammatory Activity | Compound IIh showed potent inhibition of nitric oxide (NO) production with an IC50 value of 8.7µg/mL. | nih.gov |
Exploration in Agrochemical Research
The N-arylphthalamic acid scaffold has been historically investigated for its significant effects on plant physiology. Research dating back to the 1950s identified this class of compounds as effective plant growth regulants and, at higher concentrations, as herbicides. google.com
Plant growth regulators (PGRs) are chemicals used to modify plant growth, such as suppressing shoot growth, removing excess fruit, or altering maturity. ontario.ca N-arylphthalamic acids have been shown to elicit a range of these responses. google.com For example, N-phenyl-phthalamic acid can penetrate plants and promote the delivery of nutrients to flower buds, thereby enhancing cell vitality and promoting fruit set. plantgrowthhormones.com While some phthalamic acids showed no activity in delaying senescence in pineapple fruit, others have been noted for their growth-regulating effects. uchicago.eduuchicago.edu The specific substitution pattern on the aryl ring is crucial for activity, suggesting that this compound could possess unique regulatory properties on certain plant species.
At higher application rates, N-arylphthalamic acids exhibit phytocidal (herbicidal) activity. google.com A key patent in this area detailed the effects of various substituted N-arylphthalamic acids on plants. google.com Notably, the position and nature of the halogen substituent on the phenyl ring significantly influenced the herbicidal potency. The compound N-(m-chlorophenyl) phthalamic acid, a close structural isomer of this compound, was found to cause moderate damage to plants, while other analogues like the p-chloro and p-bromo derivatives were potent enough to cause complete defoliation and plant death. google.com This indicates a strong potential for this compound to be evaluated in non-clinical settings as a herbicide. The mechanism of action for related herbicides often involves the inhibition of key plant enzymes, such as protoporphyrinogen (B1215707) oxidase (PPO). nih.gov
| Compound | Observed Effect on Plants | Potency Level |
|---|---|---|
| N-(o-chlorophenyl) phthalamic acid | 5% to 50% dead leaves | Low-Moderate |
| N-(m-chlorophenyl) phthalamic acid | 5% to 50% dead leaves | Low-Moderate |
| N-(p-chlorophenyl) phthalamic acid | 50% to complete defoliation; plant death | High |
| N-(p-bromophenyl) phthalamic acid | 50% to complete defoliation; plant death | High |
| N-(2,5-dichlorophenyl) phthalamic acid | 50% to 99% dead leaves | High |
Data sourced from U.S. Patent 2,556,665. google.com
Development as Components in Advanced Materials Science (e.g., polymers, sensors)
The chemical structure of this compound contains functional groups—specifically the carboxylic acid and the amide linkage—that are amenable to incorporation into larger molecular architectures like polymers or coordination complexes. While this specific compound has not been reported in materials science applications, related carbamoylbenzoic acids have been explored as building blocks for functional materials.
For example, 4-carbamoylbenzoic acid has been investigated as a precursor for synthesizing coordination polymers and metal-organic frameworks (MOFs). In these applications, the carboxylic acid group can coordinate to metal ions, forming extended networks with potential uses in gas storage, catalysis, or sensing. Similarly, the this compound molecule could be used as a ligand to create novel metal complexes.
Furthermore, the integration of such molecules into polymer-based sensors is an active area of research. nih.govmdpi.com Polymers containing specific functional groups can exhibit changes in their physical or optical properties in response to environmental stimuli like pH or the presence of certain analytes. mdpi.comresearchgate.net The carbamoylbenzoic acid moiety could be polymerized or grafted onto a polymer backbone. The resulting material could potentially be used to develop sensors where, for instance, the binding of a target analyte to the chloro-substituted phenyl ring or the amide group induces a detectable signal.
Future Directions and Emerging Research Avenues
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of small molecules like 2-[(3-Chlorophenyl)carbamoyl]benzoic acid. nih.gov These computational tools can process vast datasets to identify complex patterns and make predictions that are beyond human intuition, thereby accelerating the design of new chemical entities. nih.govarxiv.org
Machine learning algorithms, particularly deep learning, can be trained on existing libraries of compounds with known biological activities to predict the potential therapeutic effects or off-target interactions of novel or under-studied molecules. nih.govnih.gov For this compound, ML models could be employed to screen it virtually against a wide array of biological targets, predicting its binding affinity and potential efficacy for various diseases. nih.govmdpi.com This process helps in identifying on- and off-target associations, which can aid in understanding potential adverse effects early in the development process. nih.gov
Table 1: Application of AI/ML Models in the Study of this compound
| AI/ML Approach | Potential Application | Expected Outcome |
| Supervised Learning (e.g., Random Forest, SVM) | Quantitative Structure-Activity Relationship (QSAR) modeling. arxiv.org | Prediction of biological activity based on molecular descriptors; identification of key structural features for activity. |
| Deep Learning (e.g., Neural Networks) | Off-target interaction prediction. mdpi.com | Identification of unintended protein targets to forecast potential side effects or repurposing opportunities. |
| Generative Adversarial Networks (GANs) | De novo design of analogs. researchgate.net | Creation of novel molecular structures with potentially improved therapeutic properties based on the core scaffold. |
| Reinforcement Learning | Optimization of synthetic routes. | Design of the most efficient chemical pathways for synthesizing analogs, minimizing steps and maximizing yield. |
Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
The chemical structure of this compound is an N-aryl anthranilic acid. Traditionally, the synthesis of such compounds is often achieved through methods like the Ullmann condensation, which involves the coupling of an anthranilic acid with an aryl halide. scielo.brresearchgate.net While effective, these methods can require harsh conditions, long reaction times, and the use of copper catalysts. scielo.brijpsonline.com Modern synthetic chemistry is focused on developing more efficient, selective, and environmentally friendly alternatives.
Recent advancements offer promising avenues for the synthesis of this compound and its derivatives:
Microwave-Assisted Synthesis : The use of microwave irradiation as an energy source can dramatically reduce reaction times for Ullmann-type couplings compared to conventional heating. scielo.br This technique often leads to higher yields and cleaner reactions, simplifying the purification process. scielo.brnih.gov
Catalytic Amidation : A significant area of research is the development of catalytic methods for amide bond formation that avoid the use of stoichiometric activating agents, which generate large amounts of waste. ucl.ac.uksigmaaldrich.com Boronic acid-catalyzed reactions, for instance, can directly couple carboxylic acids and amines with the removal of only water as a byproduct, representing a much more atom-economical approach. ucl.ac.uk
Silver-Catalyzed Synthesis from Anthranils : A novel and practical method involves a silver-catalyzed reaction between anthranils (cyclic tautomers of 2-aminobenzoic acids) and carboxylic acids. acs.org This approach could be adapted to synthesize N-acyl anthranilic acids like the target compound under relatively mild conditions.
Flow Chemistry : Continuous flow synthesis offers enhanced control over reaction parameters such as temperature and mixing, leading to improved yields, selectivity, and safety, especially for reactions that are highly exothermic or involve hazardous reagents. This methodology is highly scalable and aligns with modern manufacturing needs.
Table 2: Comparison of Synthetic Methods for N-Aryl Anthranilic Acids
| Method | Typical Conditions | Advantages | Disadvantages |
| Traditional Ullmann Condensation | High temperature, long reaction time, copper catalyst. scielo.brresearchgate.net | Well-established, broad substrate scope. | Harsh conditions, often low yields, catalyst waste. |
| Microwave-Assisted Ullmann | Microwave irradiation, reduced reaction time. scielo.br | High speed, improved yields, energy efficient. nih.gov | Requires specialized equipment. |
| Boronic Acid Catalysis | Boronic acid catalyst, azeotropic water removal. ucl.ac.uk | High atom economy, avoids stoichiometric activators. | May require dehydrating conditions. |
| Silver-Catalyzed Anthranil (B1196931) Reaction | Silver catalyst, compatible with various functional groups. acs.org | Novel, practical for modifying complex molecules. | Requires synthesis of anthranil precursor. |
Expansion of Mechanistic Understanding through Multi-Omics Approaches in Non-Human Systems
Understanding how a small molecule like this compound exerts its effects at a cellular and systemic level is crucial for its development. Modern systems biology, through multi-omics approaches, provides an unprecedentedly deep view of a compound's mechanism of action (MoA). broadinstitute.orgnih.gov By treating non-human model systems (e.g., human cell lines, yeast, or zebrafish) with the compound, researchers can simultaneously gather data across multiple biological layers.
This integrated approach combines several high-throughput techniques:
Transcriptomics : Measures changes in gene expression (RNA levels) following compound treatment, revealing which cellular pathways are activated or inhibited. broadinstitute.org
Proteomics : Identifies the proteins that directly bind to the compound (target engagement) and quantifies changes in the abundance of thousands of proteins, showing the downstream effects of pathway modulation. broadinstitute.org
Metabolomics : Analyzes the profile of small-molecule metabolites, providing a functional readout of the cell's metabolic state and how it is perturbed by the compound. researchgate.net
Epigenomics : Examines changes in the epigenetic landscape, such as DNA methylation and histone modifications, which can have long-term effects on gene expression. researchgate.net
By integrating these datasets with sophisticated computational models, researchers can construct a comprehensive network of the molecular interactions affected by this compound. nih.gov This can uncover unexpected MoAs, identify biomarkers for the compound's activity, and provide a rational basis for its application in specific diseases, even in the absence of a known binding target. researchgate.netnih.gov
Sustainable Synthesis and Green Chemistry Principles in Compound Production
The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize their environmental impact. The synthesis of this compound, which involves the formation of an amide bond, is a prime candidate for such optimization. Amide synthesis is one of the most common reactions in pharmaceutical production, yet traditional methods often suffer from poor atom economy and generate significant chemical waste from stoichiometric coupling reagents. ucl.ac.ukrsc.org
Future research will focus on making the entire lifecycle of the compound more sustainable:
Biocatalysis : The use of enzymes to catalyze the formation of the amide bond is a highly attractive green alternative. rsc.org Enzymes operate in mild, often aqueous conditions, are highly selective, and are biodegradable.
Catalytic Direct Amidation : As mentioned previously, developing catalysts (based on boron, ruthenium, or other elements) that enable the direct condensation of the carboxylic acid and amine components is a key goal of green chemistry, as the only byproduct is water. ucl.ac.uksigmaaldrich.com
Solvent-Free and Alternative Solvents : Research into solvent-free reaction conditions, such as the direct heating of reactants with a catalyst like boric acid, offers a significant reduction in waste. semanticscholar.org When solvents are necessary, the focus is on using greener alternatives like water or bio-based solvents.
Applying green chemistry metrics, such as Process Mass Intensity (PMI) and E-Factor (Environmental Factor), allows for the quantitative assessment and comparison of different synthetic routes, guiding the selection of the most sustainable option for producing this compound. ucl.ac.uk
Q & A
Q. What patent trends reveal emerging applications of this compound as a pharmaceutical intermediate?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
